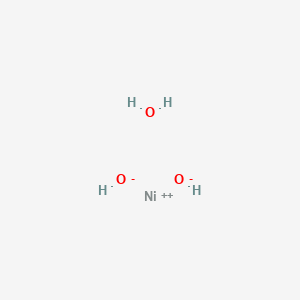![molecular formula C13H13NO2 B12828599 Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)
Spiro[cyclohexane-1,3'-indoline]-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[cyclohexane-1,3’-indoline]-2,3-dione is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety through a spiro carbon. This compound is notable for its presence in various naturally occurring alkaloids and synthetic pharmaceutical compounds, displaying a broad spectrum of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for Spiro[cyclohexane-1,3’-indoline]-2,3-dione involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is typically carried out in acetic acid at room temperature using a stoichiometric amount of manganese(III) acetate. The reaction proceeds via a formal 5-exo-trig cyclization, yielding the desired spiroindolinediones in good to high yields .
Industrial Production Methods
Industrial production methods for Spiro[cyclohexane-1,3’-indoline]-2,3-dione often involve scalable oxidation processes. These methods utilize readily available starting materials and efficient catalytic systems to ensure high yields and purity of the final product. The use of solid acid/ionic liquid catalyst systems, such as Amberlyst-15/[Emim]Cl, has been explored to enhance the sustainability and efficiency of the production process .
化学反応の分析
Types of Reactions
Spiro[cyclohexane-1,3’-indoline]-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative cyclization reactions.
Reduction: It can be reduced under specific conditions to yield different spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Manganese(III) acetate in acetic acid.
Reduction: Hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions include various spirocyclic derivatives with different functional groups, enhancing the compound’s versatility in synthetic applications .
科学的研究の応用
Spiro[cyclohexane-1,3’-indoline]-2,3-dione has been extensively studied for its applications in various fields:
Chemistry: Used as a building block in the synthesis of complex natural products and pharmaceuticals.
Biology: Exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism by which Spiro[cyclohexane-1,3’-indoline]-2,3-dione exerts its effects involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .
類似化合物との比較
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds are structurally similar but differ in the oxidation state of the indoline moiety.
Spiro[cyclohexane-1,2’-inden]-3-ene-1’,3’-diones: These compounds have a different ring fusion pattern, leading to distinct chemical properties
Uniqueness
Spiro[cyclohexane-1,3’-indoline]-2,3-dione stands out due to its high diastereoselectivity and enantioselectivity in synthetic reactions. Its broad spectrum of biological activities and versatility in chemical synthesis make it a valuable compound in both research and industrial applications .
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
spiro[1,2-dihydroindole-3,3'-cyclohexane]-1',2'-dione |
InChI |
InChI=1S/C13H13NO2/c15-11-6-3-7-13(12(11)16)8-14-10-5-2-1-4-9(10)13/h1-2,4-5,14H,3,6-8H2 |
InChIキー |
WDWHVAXCBOXQKD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=O)C2(C1)CNC3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S)-3-[(fluoren-9-ylmethoxy)carbonylamino]-3-(prop-2-enyloxycarbonyl)propanoi c acid](/img/structure/B12828533.png)


![(2-Iodobenzo[d]oxazol-7-yl)methanamine](/img/structure/B12828551.png)
![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)



![N4,N4'-bis(4-bromophenyl)-N4,N4'-bis(4-butylphenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12828579.png)



